N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and cyclohexanecarboxamide groups. One efficient method for synthesizing 1,2,4-oxadiazoles is the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups in the compound.
Substitution: The phenyl and cyclohexanecarboxamide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or cyclohexanecarboxamide moieties.
Scientific Research Applications
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, and derivatives of this compound have been studied for their potential as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy. They also show promise as agents for treating age-related diseases, antimicrobials, and novel classes of peroxisome proliferator-activated receptor agonists.
Materials Science: Oxadiazole derivatives are used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The low aromaticity and weak O–N bond in the oxadiazole ring make it a versatile intermediate in organic synthesis, allowing for the rearrangement into other heterocycles.
Mechanism of Action
The mechanism of action of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby inhibiting the enzyme’s activity . This mechanism is crucial in its potential therapeutic applications, such as cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide include other 1,2,4-oxadiazole derivatives such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the combination of the oxadiazole ring with the phenyl and cyclohexanecarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-17(22-20-15)13-10-6-7-11-14(13)18-16(21)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCYNHPNTOMWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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